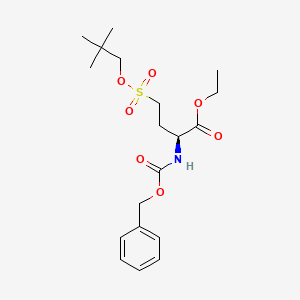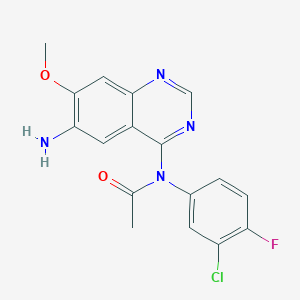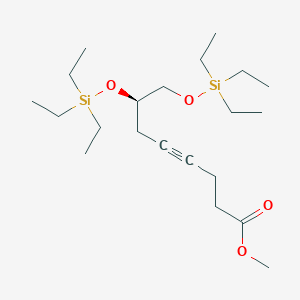
Methyl (R)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate is a complex organic compound characterized by its unique structure, which includes multiple silyl ether groups and an alkyne functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate typically involves the protection of hydroxyl groups with triethylsilyl (TES) groups, followed by the formation of the alkyne moiety. One common method includes the use of a silylating agent such as triethylsilyl chloride in the presence of a base like imidazole to protect the hydroxyl groups. The alkyne group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
While specific industrial production methods for Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to form alkenes or alkanes.
Substitution: The silyl ether groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can selectively reduce the alkyne to an alkene.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the silyl protecting groups.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of hydroxyl groups or other substituted derivatives.
Applications De Recherche Scientifique
Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product synthesis.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, facilitating the formation of various functional groups through its reactive alkyne and silyl ether moieties. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (3R,4E,7R)-8-[(tert-butyldimethylsilyl)oxy]-3,7-bis[(tert-butyldiphenylsilyl)oxy]oct-4-enoate: Similar in structure but with different silyl protecting groups.
Methyl (R,Z)-8-oxo-7-((triethylsilyl)oxy)oct-4-enoate: Contains an oxo group instead of an alkyne.
Uniqueness
Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate is unique due to its combination of triethylsilyl protecting groups and an alkyne functional group, which provides distinct reactivity and versatility in synthetic applications.
Propriétés
Formule moléculaire |
C21H42O4Si2 |
|---|---|
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
methyl (7R)-7,8-bis(triethylsilyloxy)oct-4-ynoate |
InChI |
InChI=1S/C21H42O4Si2/c1-8-26(9-2,10-3)24-19-20(25-27(11-4,12-5)13-6)17-15-14-16-18-21(22)23-7/h20H,8-13,16-19H2,1-7H3/t20-/m1/s1 |
Clé InChI |
MUWMIXRYSPJKEE-HXUWFJFHSA-N |
SMILES isomérique |
CC[Si](CC)(CC)OC[C@@H](CC#CCCC(=O)OC)O[Si](CC)(CC)CC |
SMILES canonique |
CC[Si](CC)(CC)OCC(CC#CCCC(=O)OC)O[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


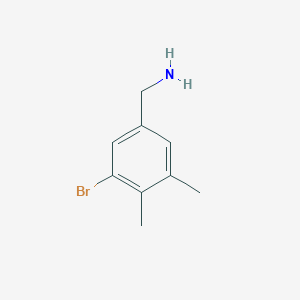
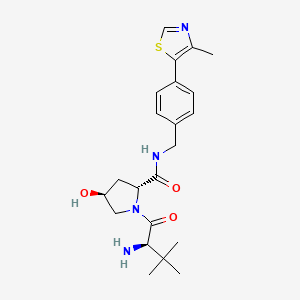

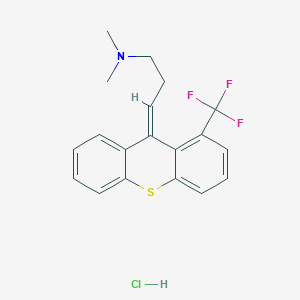
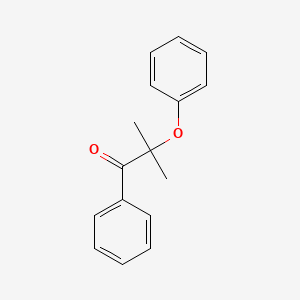
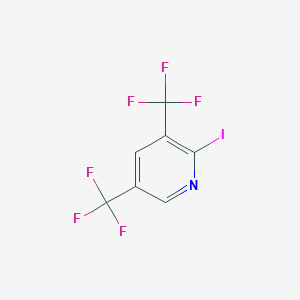
![tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12825442.png)

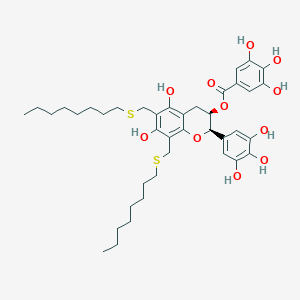
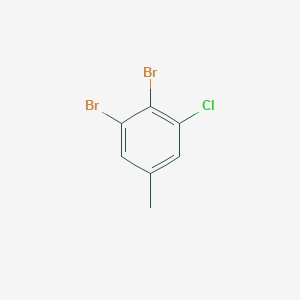
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole](/img/structure/B12825463.png)
![6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
